molecular formula C28H30N2O3 B15045561 Basic Red 1 CAS No. 3373-01-1

Basic Red 1

Cat. No.: B15045561
CAS No.: 3373-01-1
M. Wt: 442.5 g/mol
InChI Key: IWWWBRIIGAXLCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Basic Red 1 typically involves the condensation of 3-(diethylamino)phenol with phthalic anhydride in the presence of a dehydrating agent such as zinc chloride . The reaction is carried out under reflux conditions, and the product is subsequently purified by recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Basic Red 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.

    Reduction: Sodium borohydride; alkaline conditions.

    Substitution: Sodium hydroxide, sodium methoxide; basic conditions.

Major Products Formed:

    Oxidation: Colorless products.

    Reduction: Leuco compounds.

    Substitution: Substituted aromatic compounds.

Properties

IUPAC Name

ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,29H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWWBRIIGAXLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043843, DTXSID90859569
Record name Rhodamine 6G- parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3373-01-1
Record name Ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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